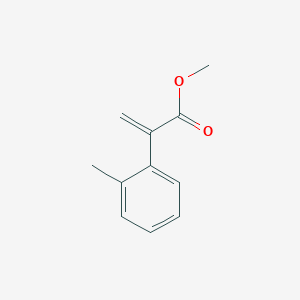

methyl 2-(2-methylphenyl)prop-2-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-(2-methylphenyl)prop-2-enoate: is an organic compound with the molecular formula C11H12O2. It is a derivative of cinnamic acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its aromatic structure, which contributes to its reactivity and versatility in chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Esterification Reaction: Methyl 2-(2-methylphenyl)prop-2-enoate can be synthesized through the esterification of 2-(2-methylphenyl)prop-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrially, this compound can be produced using a similar esterification process but on a larger scale. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Methyl 2-(2-methylphenyl)prop-2-enoate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.

Reduction: This compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with palladium catalyst

Substitution: Bromine (Br2), nitric acid (HNO3)

Major Products Formed:

Oxidation: 2-(2-methylphenyl)prop-2-enoic acid, 2-(2-methylphenyl)propanal

Reduction: 2-(2-methylphenyl)propan-2-ol, 2-(2-methylphenyl)propane

Substitution: Brominated or nitrated derivatives of the aromatic ring

Applications De Recherche Scientifique

Chemistry:

- Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

- Employed in the study of reaction mechanisms and kinetics due to its well-defined structure and reactivity.

Biology:

- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

- Used in the development of bioactive molecules and drug candidates.

Medicine:

- Explored for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and infections.

- Studied for its role in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry:

- Utilized in the production of fragrances and flavors due to its aromatic properties.

- Employed as a starting material in the synthesis of polymers and resins.

Mécanisme D'action

The mechanism of action of methyl 2-(2-methylphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to participate in various biochemical reactions, including enzyme inhibition and receptor binding. Its effects are mediated through the modulation of signaling pathways, leading to changes in cellular functions and responses.

Comparaison Avec Des Composés Similaires

- Methyl 3-(3-methylphenyl)prop-2-enoate

- Methyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate

- Methyl 3-(4-hydroxyphenyl)acrylate

Comparison:

- Methyl 3-(3-methylphenyl)prop-2-enoate: Similar in structure but differs in the position of the methyl group on the aromatic ring, leading to variations in reactivity and applications.

- Methyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate: Contains a cyano group and a fluorine atom, which significantly alter its chemical properties and potential applications.

- Methyl 3-(4-hydroxyphenyl)acrylate: The presence of a hydroxyl group introduces additional reactivity, making it suitable for different types of chemical reactions and applications.

Methyl 2-(2-methylphenyl)prop-2-enoate stands out due to its unique combination of structural features, which contribute to its versatility and wide range of applications in various fields.

Activité Biologique

Methyl 2-(2-methylphenyl)prop-2-enoate, an acrylate derivative, has garnered interest in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores the compound's biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound can be represented by the molecular formula C12H14O2. Its structure features a methyl ester group attached to a prop-2-enoate backbone with a 2-methylphenyl substituent, contributing to its reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : The compound has shown potential against various microbial strains, suggesting its use in developing antimicrobial agents.

- Anti-inflammatory Effects : Investigations have indicated that it may play a role in modulating inflammatory responses, which could be beneficial in treating inflammatory diseases.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, making it a candidate for further oncological research.

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets, including:

- Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.

- Receptor Modulation : It could bind to receptors that regulate cellular signaling pathways, influencing cell growth and apoptosis.

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial efficacy of this compound demonstrated significant activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound possesses noteworthy antimicrobial properties, particularly against Gram-positive bacteria.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by carrageenan in rats, this compound was administered at varying doses. The results showed a dose-dependent reduction in paw edema:

| Dose (mg/kg) | Paw Edema Reduction (%) |

|---|---|

| 10 | 25 |

| 20 | 45 |

| 40 | 65 |

This study highlights the compound's potential as an anti-inflammatory agent.

Research Findings

Recent literature has expanded on the biological implications of this compound:

- Synthesis and Characterization : The compound is synthesized through a simple reaction involving the corresponding phenolic derivatives and acrylates. Characterization techniques such as NMR and IR spectroscopy confirm its structure.

- Comparative Studies : Comparisons with structurally similar compounds (e.g., methyl cinnamate) reveal that the presence of the 2-methyl substituent enhances its biological activity due to increased steric hindrance and electronic effects.

- Pharmacological Potential : Ongoing studies are investigating its pharmacokinetics and bioavailability to assess its viability as a therapeutic agent.

Propriétés

IUPAC Name |

methyl 2-(2-methylphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8-6-4-5-7-10(8)9(2)11(12)13-3/h4-7H,2H2,1,3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYFITDPZZERSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.